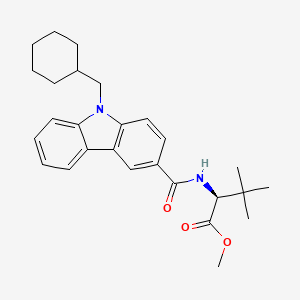
甲基(S)-2-(9-(环己甲基)-9H-咔唑-3-甲酰胺基)-3,3-二甲基丁酸酯
描述
MDMB-CHMCZCA is a synthetic cannabinoid receptor agonist, specifically designed to mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is the 9H-carbazole analog of MDMB-CHMICA and was first identified in synthetic cannabinoid receptor agonist new psychoactive substances in 2015 . The compound is known for its potent activation of cannabinoid type 1 and type 2 receptors, contributing to its psychoactive properties .
科学研究应用
MDMB-CHMCZCA has several scientific research applications:
作用机制
MDMB-CHMCZCA exerts its effects by binding to and activating cannabinoid type 1 and type 2 receptors. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and activation of mitogen-activated protein kinases . The compound’s high affinity for these receptors contributes to its potent psychoactive effects .
安全和危害
未来方向
准备方法
The synthesis of MDMB-CHMCZCA involves several steps, starting with the preparation of the 9H-carbazole core structure. The synthetic routes typically involve:
Step 1: Formation of the carbazole core through cyclization reactions.
Step 2: Introduction of the carboxamide substituent at the C-3 position of the indole core.
Step 3: N-alkylation of the indole core with a tert-leucine methyl ester.
Industrial production methods often employ high-throughput synthesis techniques to ensure the purity and yield of the final product. Reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity .
化学反应分析
MDMB-CHMCZCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The indole core can undergo substitution reactions, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of MDMB-CHMCZCA .
相似化合物的比较
MDMB-CHMCZCA is similar to other synthetic cannabinoids such as MDMB-CHMICA, MDMB-FUBINACA, and AB-CHMINACA. it is unique due to its 9H-carbazole core structure, which differentiates it from other compounds with indole or indazole cores . This structural difference contributes to its distinct pharmacological profile and receptor binding affinity .
Similar Compounds:
- MDMB-CHMICA
- MDMB-FUBINACA
- AB-CHMINACA
- AMB-FUBINACA
属性
IUPAC Name |
methyl (2S)-2-[[9-(cyclohexylmethyl)carbazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c1-27(2,3)24(26(31)32-4)28-25(30)19-14-15-23-21(16-19)20-12-8-9-13-22(20)29(23)17-18-10-6-5-7-11-18/h8-9,12-16,18,24H,5-7,10-11,17H2,1-4H3,(H,28,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVRKNYDPKTDZ-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342317 | |
| Record name | MDMB-CHMCZCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2219324-32-8 | |
| Record name | Mdmb-chmczca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219324328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-CHMCZCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMCZCA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIO7RT8MFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes methyl (S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-CHMCZCA) a third-generation synthetic cannabinoid?
A1: MDMB-CHMCZCA belongs to the third generation of synthetic cannabinoids (SCRs) due to its structural novelty. While earlier SCRs were based on indole or indazole core structures, MDMB-CHMCZCA features a carbazole core system. This structural difference likely contributes to its distinct pharmacological profile and metabolic pathways. [, ]
Q2: How is MDMB-CHMCZCA metabolized in the body?
A2: Research using zebrafish larvae, a model organism for human metabolism, identified eleven metabolites of MDMB-CHMCZCA. [] Human studies have corroborated these findings, revealing a complex metabolic profile with over 30 metabolites detected in urine. [] Key metabolic pathways include hydroxylation at various positions, including the cyclohexyl methyl tail, and hydrolysis of the terminal methyl ester function. [, ]
Q3: What are the analytical challenges in detecting MDMB-CHMCZCA use?
A3: The extensive metabolism of MDMB-CHMCZCA poses a challenge for analytical detection. The parent compound is rapidly metabolized, making it difficult to detect in biological samples. Therefore, identifying specific and abundant metabolites is crucial for accurate detection. Researchers have suggested that a metabolite mono-hydroxylated at the cyclohexyl methyl tail serves as a suitable compound-specific consumption marker. Furthermore, a biotransformation product with mono-hydroxylation and hydrolysis of the terminal methyl ester offers high sensitivity due to its abundance. []
Q4: How stable is MDMB-CHMCZCA in the environment?
A4: Studies on wastewater suggest that MDMB-CHMCZCA is relatively stable under typical sewage conditions, resisting microbial degradation for up to 29 days. [] Its persistence in the environment highlights the need for monitoring programs and potential mitigation strategies to address any unforeseen ecological impacts.
Q5: What are the key structural features of MDMB-CHMCZCA relevant to its activity?
A5: While specific structure-activity relationship (SAR) studies for MDMB-CHMCZCA are limited in the provided literature, its classification as a synthetic cannabinoid suggests it interacts with cannabinoid receptors in the body. [, ] The carbazole core, cyclohexylmethyl tail, and 3,3-dimethylbutanoate moiety likely contribute to its binding affinity and selectivity for these receptors, influencing its pharmacological effects. Further research is needed to fully elucidate the SAR of MDMB-CHMCZCA and understand how modifications to its structure impact its activity and potency.
Q6: What spectroscopic techniques have been used to characterize MDMB-CHMCZCA?
A6: Researchers have employed a combination of spectroscopic methods to characterize MDMB-CHMCZCA. Nuclear magnetic resonance (NMR) spectroscopy provided detailed structural information, while tandem mass spectrometry (MS/MS) aided in identifying the compound and its fragmentation pattern. Furthermore, vibrational circular dichroism (VCD) spectroscopy, coupled with density functional theory (DFT) calculations, confirmed the S-configuration of the chiral center in the synthetically produced compound. [] These analytical techniques are essential for confirming the identity and purity of MDMB-CHMCZCA in seized samples and research settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)
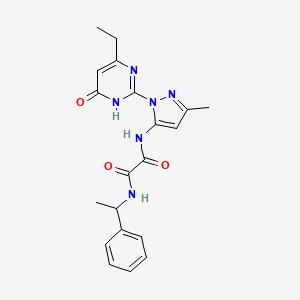
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2813789.png)

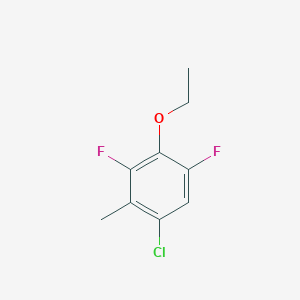
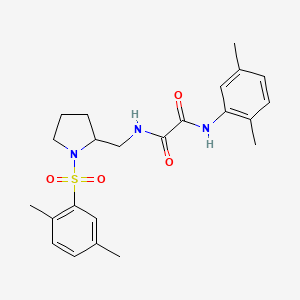
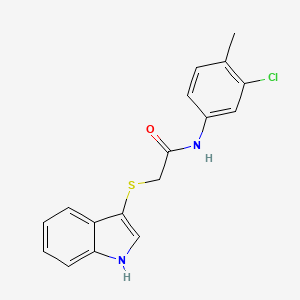
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)